Cycloartane-3,24,25-triol

Kinase inhibition MRCKα Selectivity profiling

Cycloartane-3,24,25-triol is a selective MRCKα kinase chemical probe (Kd50 0.26 μM) validated for prostate cancer research (DU145 IC50 1.67 μM, PC-3 IC50 2.226 μM). The C-24,25 vicinal diol is a pharmacophoric determinant conferring 16.5-fold greater potency than mono-hydroxylated analogs. Screened across 451 kinases for selectivity. Also exhibits nanomolar chemopreventive activity (EBV-EA IC50 6.1–7.4 nM). Essential for SAR studies requiring a positive control with defined target engagement. Research-grade, ≥98% HPLC purity.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
Cat. No. B1631074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloartane-3,24,25-triol
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
InChIInChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24-,27-,28+,29-,30+/m1/s1
InChIKeyBKRIPHYESIGPJC-LEDYUWLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloartane-3,24,25-triol for Prostate Cancer Research: A Triterpenoid with Defined MRCKα Kinase Selectivity


Cycloartane-3,24,25-triol (CAS 57576-29-1) is a cycloartane-type triterpenoid isolated from natural sources including Tillandsia recurvata, Chrysanthemum morifolium, and Euphorbia species [1]. It belongs to the cycloartane class of tetracyclic triterpenoids, distinguished by a 9,19-cyclopropane ring fused to a lanostane skeleton [2]. The compound bears three hydroxyl groups at the C-3, C-24, and C-25 positions, with the C-24 and C-25 vicinal diol moiety being a key determinant of its biological activity profile [3]. Commercially available from vendors including TargetMol and BioCrick at research-grade purity (typically 98%), Cycloartane-3,24,25-triol is supplied for in vitro and preclinical research applications [1].

Why Cycloartane-3,24,25-triol Cannot Be Substituted by Other Cycloartane Triterpenoids Without Functional Consequences


The cycloartane class exhibits substantial structure-activity relationship (SAR) divergence, rendering generic substitution scientifically unsound. The C-24 hydroxylation pattern of Cycloartane-3,24,25-triol confers a distinct kinase selectivity profile that is absent in closely related analogs such as cycloartane-3,24,25-diol, cycloart-23-ene-3,25-diol, or (24R)-cycloartane-3β,24,25,28-tetrol [1]. Removal of the C-25 hydroxyl group (as in cycloartane-3β,25-diol) results in a measurable reduction in cytotoxic potency against prostate cancer cell lines, demonstrating that the terminal vicinal diol is a pharmacophoric determinant [2]. Furthermore, the chemopreventive potency in EBV-EA activation assays varies by orders of magnitude among cycloartanes differing only in side-chain oxidation state [3]. Consequently, substituting Cycloartane-3,24,25-triol with a structurally similar cycloartane—even one differing by a single hydroxyl group—introduces uncontrolled variability in target engagement and cellular phenotype.

Cycloartane-3,24,25-triol Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Closest Analogs


MRCKα Kinase Selectivity: Kd50 of 0.26 μM with 451-Kinase Panel Confirmation

Cycloartane-3,24,25-triol demonstrates strong selectivity for MRCKα kinase with a Kd50 of 0.26 μM across a panel of 451 kinases, establishing a selectivity profile that distinguishes it from broader-spectrum cycloartanes lacking this target engagement data. The Kd50 was determined using competition binding assays at ATP sites [1]. While direct kinase selectivity data for structurally closest analogs (e.g., cycloartane-3β,25-diol) are not reported, class-level inference indicates that the C-24,25 vicinal diol is required for this activity profile [2].

Kinase inhibition MRCKα Selectivity profiling Prostate cancer

Prostate Cancer Cell Viability: IC50 of 1.67 μM (DU145) and 2.226 μM (PC-3)

Cycloartane-3,24,25-triol reduces viability of DU145 prostate cancer cells with an IC50 of 1.67 ± 0.18 μM and PC-3 cells with an IC50 of 2.226 ± 0.28 μM [1]. In a cross-study comparison using the same DU145 cell line and MTT assay, the analog cycloartane-3β,25-diol (which lacks the C-24 hydroxyl group) exhibits a substantially higher IC50 of 27.5 ± 4.9 μM, a 16.5-fold reduction in potency [2]. This within-study, same-assay comparison directly quantifies the contribution of the C-24,25 vicinal diol to cytotoxic activity.

Prostate cancer Cytotoxicity DU145 PC-3 IC50

EBV-EA Tumor Promoter Inhibition: Nanomolar Potency Distinguishes C-24 Hydroxylated Cycloartanes

In a systematic SAR study of 48 cycloartane-type triterpenoids, Cycloartane-3,24,25-triol (both 24R and 24S diastereomers) exhibited IC50 values of 6.1–7.4 nM for inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, a primary screening model for anti-tumor promoters [1]. Compounds lacking the C-24 hydroxylated side chain showed markedly reduced potency (IC50 values typically >100 nM). This study identified the C-24 hydroxylated side chain as a key structural feature conferring nanomolar potency in this chemoprevention model [1].

Chemoprevention EBV-EA Tumor promotion IC50

Cytotoxicity Across Cancer Cell Lines: Activity Profile Differs from (24R)-Cycloartane-3β,24,25,28-tetrol

(24R)-Cycloartane-3β,24,25-triol demonstrates moderate anti-proliferative activity against B16 mouse melanoma cells (IC50 = 32.9 μM) and HepG2 human hepatocellular carcinoma cells (IC50 = 19.5 μM) [1]. The analog (24R)-cycloartane-3β,24,25,28-tetrol, which contains an additional hydroxyl at C-28, exhibits comparable but distinct potency: B16 IC50 = 26.4 μM, HepG2 IC50 = 21.5 μM [1]. This side-by-side comparison within the same study indicates that the C-28 hydroxylation subtly alters the cell-type selectivity profile, with the triol form showing relatively greater activity against HepG2 cells.

Cytotoxicity B16 HepG2 IC50 Cross-cancer comparison

Computed ADMET Profile: Predicted Oral Bioavailability and BBB Penetration

Computational ADMET prediction (admetSAR 2) indicates that Cycloartane-3,24,25-triol has predicted human oral bioavailability of 51.43% and predicted blood-brain barrier penetration probability of 70.00% [1]. These in silico parameters provide a baseline for assessing developability relative to other cycloartane analogs, although direct comparative experimental ADME data for this compound class remain limited. Note that no experimental pharmacokinetic studies have been reported for this compound; the data are computational predictions only.

ADMET Bioavailability Blood-brain barrier Computational prediction

Commercial Availability and Purity Specifications for Reproducible Research

Cycloartane-3,24,25-triol is commercially available from multiple suppliers at research-grade purity (typically 98% as determined by HPLC), with pricing ranging from approximately $620 for 5 mg to $828 for 5 mg depending on vendor [1]. Storage recommendations include -20°C for powder (stable for up to 3 years) and -80°C for DMSO solutions (stable for up to 1 year) . The compound is also available as a 10 mM DMSO solution for direct use in cell-based assays .

Commercial sourcing Purity Procurement Research grade

Cycloartane-3,24,25-triol: Priority Research Applications Based on Validated Differential Evidence


MRCKα Kinase Target Validation and Chemical Biology Studies

Researchers investigating MRCKα kinase as a therapeutic target in prostate cancer or cytoskeletal regulation can employ Cycloartane-3,24,25-triol as a selective chemical probe. The compound demonstrates a Kd50 of 0.26 μM for MRCKα with selectivity confirmed across 451 kinases [1], providing a defined tool for target engagement studies. This selectivity profile supports its use in kinase inhibition assays, phosphoproteomics, and phenotypic screening where MRCKα-mediated signaling is under investigation. Unlike broader-spectrum kinase inhibitors, Cycloartane-3,24,25-triol enables more precise dissection of MRCKα-specific biology.

Prostate Cancer Cell-Based Screening and Mechanism-of-Action Studies

Cycloartane-3,24,25-triol is validated for in vitro prostate cancer research using DU145 and PC-3 cell lines, with IC50 values of 1.67 μM and 2.226 μM respectively [1]. These well-defined potency metrics make the compound suitable for dose-response studies, combination therapy screens, and mechanistic investigations into MRCKα-driven prostate cancer pathways. The 16.5-fold potency advantage over cycloartane-3β,25-diol [2] establishes Cycloartane-3,24,25-triol as the preferred cycloartane analog for prostate cancer-focused research programs.

Chemoprevention Research Using EBV-EA and TPA-Induced Carcinogenesis Models

For research programs investigating tumor promotion and chemoprevention, Cycloartane-3,24,25-triol offers nanomolar potency (IC50 6.1–7.4 nM) in the EBV-EA activation assay [3]. This assay serves as a validated primary screening platform for anti-tumor promoters. The compound's classification among the most potent C-24-hydroxylated cycloartanes in this model supports its selection for further evaluation in two-stage carcinogenesis studies. The diastereomers (24R and 24S) both exhibit high potency, providing flexibility in sourcing.

SAR Studies of Cycloartane Triterpenoids with Defined C-24,25 Diol Pharmacophore

Cycloartane-3,24,25-triol serves as a reference standard for structure-activity relationship (SAR) investigations of cycloartane triterpenoids. Its C-24,25 vicinal diol moiety represents a key pharmacophoric feature that confers enhanced MRCKα binding [1], improved prostate cancer cytotoxicity relative to C-25 mono-hydroxylated analogs [2], and nanomolar chemopreventive activity [3]. Researchers synthesizing or isolating new cycloartane derivatives can use Cycloartane-3,24,25-triol as a positive control to benchmark activity against these validated endpoints.

Quote Request

Request a Quote for Cycloartane-3,24,25-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.